molecular formula C6H4N6OS B8058073 (2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate

(2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate

Cat. No.: B8058073
M. Wt: 208.20 g/mol
InChI Key: XMNYVEUNOUNDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “(2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves a series of chemical reactions that include the use of catalysts, solvents, and specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield an oxidized derivative of this compound, while reduction may produce a reduced form of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

(2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and biological activity

Properties

IUPAC Name

(2-amino-6-oxo-3,7-dihydropurin-8-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6OS/c7-1-14-6-9-2-3(11-6)10-5(8)12-4(2)13/h(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNYVEUNOUNDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)SC1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)SC1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.